Acetamide,N,N-dicyclopentadienyl-
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Overview
Description
Acetamide, N,N-dicyclopentadienyl-: is a chemical compound with the molecular formula C₁₄H₂₄N₂O. It is a derivative of acetamide where two cyclopentadienyl groups are attached to the nitrogen atoms of the acetamide moiety. This compound is of interest in various scientific research applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dicyclopentadienyl- typically involves the reaction of acetamide with cyclopentadiene under specific conditions. One common method is the Schlenk equilibrium method , where acetamide is reacted with cyclopentadiene in the presence of a strong base such as sodium hydride (NaH) to form the dicyclopentadienyl derivative.
Industrial Production Methods
In an industrial setting, the production of Acetamide, N,N-dicyclopentadienyl- may involve large-scale reactions using reactors designed to handle the exothermic nature of the reaction. The process would be optimized to ensure high yield and purity, often involving continuous flow systems and rigorous purification steps.
Chemical Reactions Analysis
Acetamide, N,N-dicyclopentadienyl-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: : Substitution reactions at the cyclopentadienyl rings can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Reduced forms of the compound.
Substitution: : Introduction of functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
Acetamide, N,N-dicyclopentadienyl-: has several scientific research applications, including:
Chemistry: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which Acetamide, N,N-dicyclopentadienyl- exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes or biological interactions.
Comparison with Similar Compounds
Acetamide, N,N-dicyclopentadienyl-: is unique due to its dicyclopentadienyl groups. Similar compounds include:
Acetamide, N,N-dimethyl-: : Contains two methyl groups instead of cyclopentadienyl groups.
Acetamide, N-phenyl-: : Contains a phenyl group instead of cyclopentadienyl groups.
These compounds differ in their chemical properties and applications due to the variation in their substituents.
Properties
Molecular Formula |
C12H13NO |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N,N-di(cyclopenta-1,3-dien-1-yl)acetamide |
InChI |
InChI=1S/C12H13NO/c1-10(14)13(11-6-2-3-7-11)12-8-4-5-9-12/h2-6,8H,7,9H2,1H3 |
InChI Key |
PWOLKFZLTOSTBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC1)C2=CC=CC2 |
Origin of Product |
United States |
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